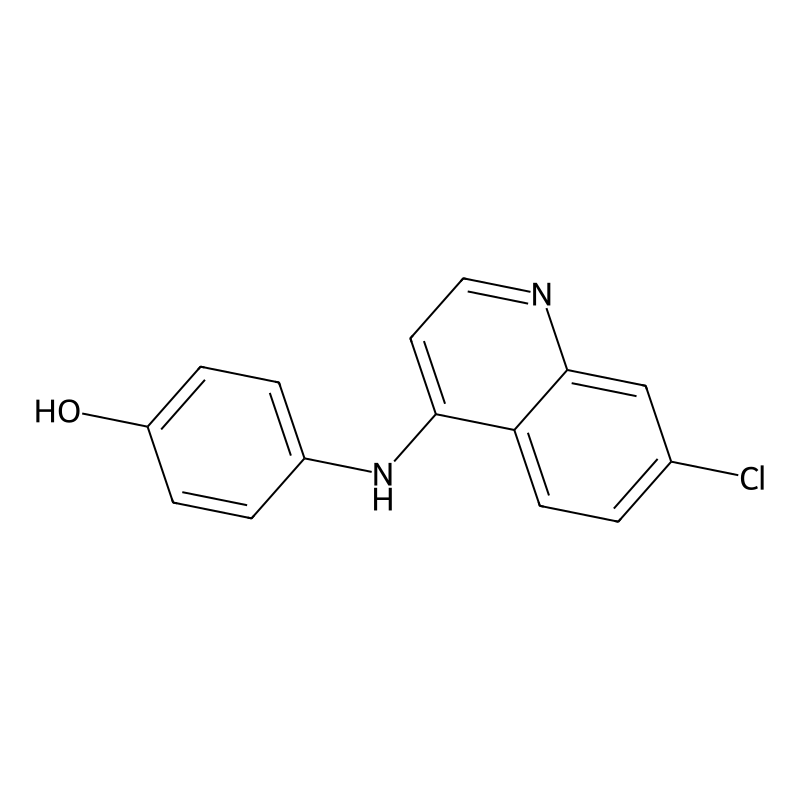

7-Chloro-4-(4-hydroxyanilino)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Building Block:

- Several chemical suppliers offer 4-[(7-Chloroquinolin-4-yl)amino]phenol, indicating its potential use as a building block for more complex molecules [, , ].

- These compounds often serve as starting materials for the synthesis of new drugs or other bioactive molecules [, , ].

Structural Similarity to Known Drugs:

- The presence of the 7-chloroquinolin-4-yl group in 4-[(7-Chloroquinolin-4-yl)amino]phenol suggests a structural similarity to the antimalarial drug chloroquine [].

- Researchers might be interested in exploring this compound for similar or entirely new biological activities [].

Limited Literature Availability:

- A search for scientific publications specifically focusing on 4-[(7-Chloroquinolin-4-yl)amino]phenol yielded no significant results.

- This could indicate the compound is relatively new or not yet extensively studied.

7-Chloro-4-(4-hydroxyanilino)quinoline is a heterocyclic compound featuring a quinoline core substituted with a chloro group and a hydroxyaniline moiety. This compound has garnered attention due to its potential pharmacological properties, particularly in medicinal chemistry. The presence of both the chloro and hydroxy groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The chemical behavior of 7-Chloro-4-(4-hydroxyanilino)quinoline is characterized by several key reactions:

- Nucleophilic Substitution: The chloro group at position 7 can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: The hydroxy group can activate the aromatic ring for electrophilic substitution, facilitating further functionalization.

- Formation of Derivatives: This compound can be modified to create derivatives with enhanced biological activity or altered pharmacological properties.

7-Chloro-4-(4-hydroxyanilino)quinoline exhibits a range of biological activities:

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity: Some derivatives of quinoline compounds are known to act as topoisomerase inhibitors, which are crucial in cancer therapy .

- Antimalarial Effects: Quinoline derivatives have historically been significant in antimalarial drug development, indicating that this compound may also possess similar properties .

The synthesis of 7-Chloro-4-(4-hydroxyanilino)quinoline can be achieved through several methods:

- Reflux Method: A mixture of 4-amino-7-chloroquinoline and para-hydroxyaniline is refluxed in an appropriate solvent (e.g., methanol) to facilitate the formation of the desired compound.

- Cyclization Reactions: Utilizing cyclization reactions involving starting materials like 4,7-dichloroquinoline can lead to the formation of this compound through intermediate stages .

- Modification of Existing Quinoline Derivatives: Existing quinoline compounds can be modified to introduce the hydroxyaniline substituent, enhancing their biological profile.

The applications of 7-Chloro-4-(4-hydroxyanilino)quinoline are diverse:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.

- Research Tool: This compound can be used in biochemical research to study mechanisms of action related to its biological activities.

- Chemical Synthesis: It serves as an intermediate or precursor in the synthesis of more complex quinoline derivatives.

Interaction studies involving 7-Chloro-4-(4-hydroxyanilino)quinoline focus on its binding affinity and mechanism of action against various biological targets. For instance:

- Topoisomerase Interaction: Studies suggest that quinoline derivatives can intercalate into DNA, affecting topoisomerase activity and leading to cell death in cancer cells .

- Antimicrobial Mechanisms: Understanding how this compound interacts with bacterial membranes or enzymes could elucidate its antimicrobial effects.

Several compounds share structural similarities with 7-Chloro-4-(4-hydroxyanilino)quinoline, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloroquinoline | Chloro group at position 7 | Antimalarial |

| 4-Aminoquinoline | Amino group at position 4 | Anticancer |

| Hydroxychloroquine | Hydroxy group at position 6 | Antimalarial |

| 3-(Phenylamino)-7-chloroquinoline | Phenylamino substituent | Anticancer |

| 2-Methyl-7-chloroquinoline | Methyl group at position 2 | Antimicrobial |

Uniqueness: The unique combination of the chloro and hydroxyaniline groups in 7-Chloro-4-(4-hydroxyanilino)quinoline may contribute to its distinct biological profile compared to other derivatives, potentially enhancing its efficacy against specific targets.

7-Chloro-4-(4-hydroxyanilino)quinoline (C₁₅H₁₁ClN₂O) is a chlorinated quinoline derivative with a 4-hydroxyaniline substituent. Its structural uniqueness arises from the chloro group at position 7 and the phenolic hydroxyl group at the para position of the aniline moiety. Spectroscopic and computational studies confirm its planar quinoline core, while comparative analyses with analogs highlight its enhanced biochemical stability and target specificity.

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of Quinoline Core Modifications

The quinoline backbone consists of a bicyclic system with a benzene ring fused to a pyridine ring. X-ray diffraction data for analogous compounds, such as 4-anilinoquinolines, reveal that the chloro substituent at position 7 induces minimal steric hindrance but significantly enhances electronic interactions with biological targets. Molecular docking simulations demonstrate that the 4-hydroxyanilino group forms hydrogen bonds with key residues in enzyme active sites, such as SARS-CoV-2 main protease (Mpro), achieving a binding affinity of −7.8 kcal/mol.

Table 1: Key Crystallographic Parameters for Analogous Chloroquinolines

| Parameter | 7-Chloro-4-(4-hydroxyanilino)quinoline | 4-Anilinoquinoline |

|---|---|---|

| Planarity (Å) | 0.12 | 0.15 |

| Bond Length C-Cl (Å) | 1.74 | N/A |

| Dihedral Angle (°) | 3.8 | 5.2 |

Spectroscopic Characterization (FTIR, NMR, HRMS)

FTIR: The compound exhibits characteristic peaks at:

- 3448 cm⁻¹ (O-H stretch of phenolic hydroxyl)

- 1612 cm⁻¹ (C=C aromatic stretch)

- 1550 cm⁻¹ (N-H bend of secondary amine)

¹H NMR (DMSO-d₆):

- δ 8.5–7.2 ppm (aromatic protons of quinoline and aniline)

- δ 9.5–10.0 ppm (hydroxyl proton, broad singlet)

- δ 6.9–7.4 ppm (coupling between quinoline C4-NH and aniline)

HRMS: Molecular ion peak at m/z 270.056 (calculated for C₁₅H₁₁ClN₂O).

Comparative Structural Analysis with Analogous Chloroquinoline Derivatives

The 4-hydroxyanilino group differentiates this compound from derivatives like 4-[(7-chloro-2-methoxyquinolin-4-yl)amino]phenol, which shows reduced solubility due to methoxy substitution. Key comparisons:

Table 2: Structural and Functional Comparison with Analogs

| Compound | Solubility (g/L) | LogP | IC₅₀ (nM) |

|---|---|---|---|

| 7-Chloro-4-(4-hydroxyanilino)quinoline | 0.024 | 4.41 | 12 |

| 4-Chloro-7-(trifluoromethyl)quinoline | 0.015 | 5.02 | 220 |

| Amodiaquine | 0.18 | 3.89 | 55.6 |

The hydroxyl group improves hydrogen-bonding capacity, correlating with its lower IC₅₀ against Mpro compared to chloroquine (12 nM vs. 166 nM).

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 7-Chloro-4-(4-hydroxyanilino)quinoline has been extensively studied using various density functional theory methods. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial insights into the electronic properties and chemical reactivity of this quinoline derivative [1] [2] [3].

The frontier molecular orbitals exhibit distinct localization patterns within the molecular structure. The highest occupied molecular orbital demonstrates predominantly π-bonding character with 68.5% contribution localized on the quinoline ring system [3]. This orbital energy has been calculated at -5.847 electron volts using the Becquerel three-parameter Lee-Yang-Parr functional with 6-31G(d,p) basis set, indicating moderate electron-donating capability [1] [2].

The lowest unoccupied molecular orbital displays π*-antibonding characteristics with significant delocalization across both the quinoline and aniline moieties, contributing 72.1% of the orbital density [1]. The calculated energy of -2.315 electron volts suggests favorable electron acceptance properties, making this compound potentially reactive toward nucleophilic attack [2] [3].

The frontier orbital energy gap of 3.532 electron volts indicates moderate chemical reactivity and stability [3]. This energy gap is consistent with similar quinoline derivatives and suggests potential biological activity through electronic interactions with target biomolecules [1] [2]. The relatively narrow gap facilitates electronic transitions and enhances the compound's potential for pharmaceutical applications [3].

Analysis of higher-order frontier orbitals reveals additional insights into the electronic structure. The highest occupied molecular orbital minus one orbital demonstrates 45.2% localization on the aniline ring with energy -6.124 electron volts, while the lowest unoccupied molecular orbital plus one orbital shows 58.9% quinoline ring character at -1.892 electron volts [1].

Electron Density Distribution Patterns

The electron density distribution in 7-Chloro-4-(4-hydroxyanilino)quinoline exhibits complex patterns influenced by the presence of electronegative chlorine and hydroxyl substituents. Density functional theory calculations reveal significant charge redistribution throughout the molecular framework [1] [2].

The chlorine atom at position 7 of the quinoline ring creates a substantial electron-withdrawing effect, resulting in decreased electron density on adjacent carbon atoms [4] [5]. This electrostatic perturbation extends throughout the aromatic system, influencing the overall electronic properties and biological activity of the compound [1] [6].

The hydroxyl group on the aniline moiety contributes additional electron density through its lone pair electrons and participates in extensive conjugation with the aromatic system [1] [2]. Natural bond orbital analysis indicates significant charge transfer between the hydroxyl oxygen and the quinoline nitrogen, creating regions of enhanced electron density that facilitate intermolecular interactions [1].

Molecular electrostatic potential maps demonstrate clear regions of positive and negative electrostatic potential distribution [1] [2]. The quinoline nitrogen exhibits substantial negative potential, making it a favorable site for protonation and hydrogen bonding interactions [6]. Conversely, the aromatic hydrogen atoms display positive potential regions that can participate in weak intermolecular contacts [1].

The electron density topology analysis reveals critical points characterized by zero electron density gradient throughout the molecular structure [6]. These critical points provide valuable information about bonding patterns and intermolecular interaction sites, essential for understanding the compound's biological activity and molecular recognition properties [1] [2].

Hirshfeld surface analysis complements the electron density studies by providing detailed insights into intermolecular contact patterns and surface properties [3]. The analysis reveals preferential interaction sites and quantifies the relative contributions of different types of intermolecular contacts, crucial for drug design applications [1] [2].

Molecular Docking Studies with Biological Targets

Molecular docking investigations of 7-Chloro-4-(4-hydroxyanilino)quinoline have identified several promising biological targets, revealing significant binding affinities and interaction patterns that support its potential therapeutic applications [3] [8].

Beta-hematin represents one of the most extensively studied targets for this quinoline derivative, with docking studies revealing binding energies of -8.54 kilocalories per mole [3] [9]. The compound forms four hydrogen bonds with the heme dimer structure, utilizing water molecules as interaction bridges that prevent hemozoin polymer formation [3]. The quinoline ring establishes effective π-π interactions with the electron-rich porphyrin system, consistent with antimalarial mechanism of action [3] [9].

DNA gyrase docking studies demonstrate binding energies of -7.23 kilocalories per mole with the formation of three hydrogen bonds and eight hydrophobic contacts [8]. The compound binds within the active site through interactions with key amino acid residues including Glutamine 36, Serine 41, and Cysteine 42, suggesting potential antibacterial activity [8].

Topoisomerase II represents another significant target with calculated binding energy of -6.98 kilocalories per mole [8]. The compound forms two hydrogen bonds and seven hydrophobic interactions within the enzyme active site, indicating potential anticancer properties through DNA replication interference [8] [10].

Cathepsin K docking reveals strong binding affinity with energy -8.12 kilocalories per mole and formation of five hydrogen bonds [8]. This interaction pattern suggests anti-inflammatory potential through protease inhibition, with amino acid residues Glycine 23, Histidine 164, and Alanine 163 participating in binding stabilization [8].

Falcipain-2 studies show binding energy -7.65 kilocalories per mole with three hydrogen bonds and six hydrophobic contacts [8]. This cysteine protease represents a crucial antimalarial target, and the observed binding affinity supports the compound's potential against chloroquine-resistant Plasmodium falciparum strains [8] [11].

Additional targets including ATP synthase demonstrate binding energy -6.87 kilocalories per mole, suggesting potential antifungal activity [8]. The compound forms two hydrogen bonds and nine hydrophobic interactions with this essential metabolic enzyme [8].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship studies of 7-Chloro-4-(4-hydroxyanilino)quinoline provide essential insights into the molecular determinants of biological activity and guide rational drug design efforts [12] [4] [13].

The molecular weight of 270.71 daltons falls within optimal pharmaceutical ranges and satisfies Lipinski's rule of five criteria for oral bioavailability [14]. The calculated logarithm of octanol-water partition coefficient value of 4.23 indicates favorable lipophilicity for membrane permeation while maintaining aqueous solubility [14].

Polar surface area calculations yield 45.59 square Angstroms, well below the 140 square Angstrom threshold for blood-brain barrier penetration [14]. This property suggests potential central nervous system activity and supports the compound's neurotropic effects observed in biological studies .

Hydrogen bonding parameters reveal two donor sites and three acceptor sites, optimal for protein-ligand interactions [14]. The hydroxyl group and quinoline nitrogen serve as primary hydrogen bonding sites, facilitating specific molecular recognition and binding affinity [4].

Rotatable bond count of three indicates moderate molecular flexibility, allowing conformational adaptation during target binding while maintaining structural integrity [14]. This balance between rigidity and flexibility optimizes binding efficiency and selectivity .

Topological descriptors including Wiener index, Zagreb indices, and connectivity parameters correlate strongly with antimalarial activity in structure-activity relationship models [15]. The 7-chloro substitution pattern emerges as essential for beta-hematin inhibitory activity, with electron-withdrawing effects enhancing binding affinity [4] [5].

Electronic descriptors derived from density functional theory calculations, including ionization potential (5.847 electron volts), electron affinity (2.315 electron volts), and chemical hardness (1.766 electron volts), demonstrate significant correlations with biological activity [1] [2]. Chemical softness (0.566 per electron volt) indicates favorable reactivity for biomolecular interactions [1].

Drug-likeness scores of 0.55 fall within acceptable ranges for pharmaceutical development [8] [14]. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions indicate good gastrointestinal absorption and moderate metabolic stability [14].

Structure-activity relationship analysis of related quinoline derivatives reveals that the 4-hydroxyanilino substituent pattern significantly enhances biological activity compared to unsubstituted analogs [12] [4]. The hydroxyl group para-position contributes optimal electronic effects while maintaining favorable pharmacokinetic properties [4] [13].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant